molecular formula C16H15F2NO2 B5877743 2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B5877743
M. Wt: 291.29 g/mol
InChI Key: JUYQFHVHMKXGMS-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, a methoxy group attached to the phenyl ring, and an ethyl linkage connecting the benzamide moiety to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Nitration and Reduction: The starting material, 2,4-difluorobenzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated with 2-(4-methoxyphenyl)ethyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 2,4-dihydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide.

    Reduction: Formation of 2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluoro-N-[2-(4-methylphenyl)ethyl]benzamide: Similar structure but with a methyl group instead of a methoxy group.

    2,4-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzamide: Similar structure but with chlorine atoms instead of fluorine.

    2,4-difluoro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to the presence of both fluorine atoms and a methoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-21-13-5-2-11(3-6-13)8-9-19-16(20)14-7-4-12(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYQFHVHMKXGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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